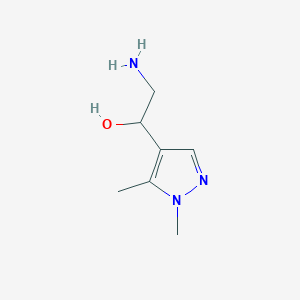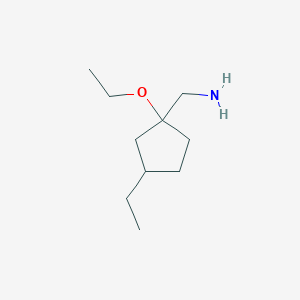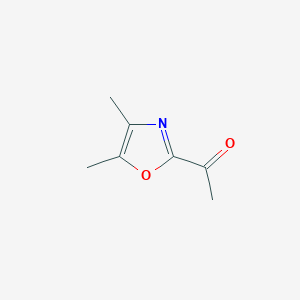
1-(4,5-Dimethyloxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, also known as 5-acetyl-2,4-dimethyl-1,3-oxazole, is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be achieved through several routes:
Laboratory Synthesis:
Analyse Des Réactions Chimiques
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one undergoes various chemical reactions, including:
-
Nucleophilic Substitution
Reagents and Conditions: The nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles under mild conditions.
Products: Substitution reactions typically yield derivatives with modified functional groups on the oxazole ring.
-
Condensation Reactions
Reagents and Conditions: The carbonyl group in the acetyl moiety can participate in condensation reactions with nucleophiles like amines or alcohols.
Products: These reactions result in the formation of imines or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial Agents: Oxazole derivatives, including 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one, have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some oxazole derivatives are being investigated for their anticancer properties, making this compound a valuable lead in drug discovery.
-
Industrial Applications
Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but generally, the compound can interfere with metabolic processes in microorganisms or cancer cells, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one can be compared with other oxazole derivatives:
-
Similar Compounds
2-chloro-1-(dimethyl-1,3-oxazol-5-yl)ethan-1-one: This compound has a similar structure but with a chlorine atom, which may alter its reactivity and applications.
5-acetyl-2,4-dimethyl-1,3-oxazole: Another closely related compound with similar properties and applications.
-
Uniqueness: : The presence of the acetyl group in 1-(dimethyl-1,3-oxazol-2-yl)ethan-1-one provides unique reactivity, making it suitable for specific synthetic applications and research purposes.
Propriétés
IUPAC Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNJDCUSAPTSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

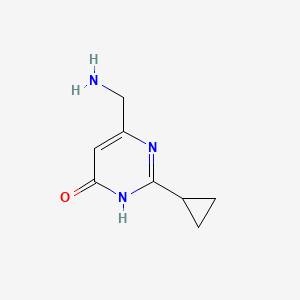
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)


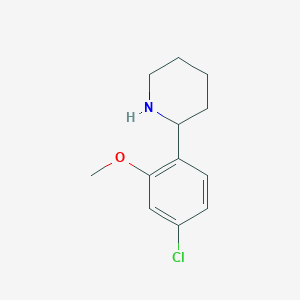
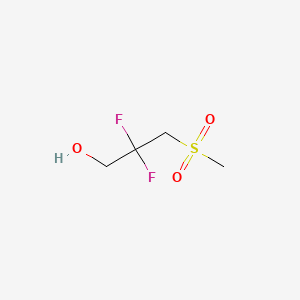
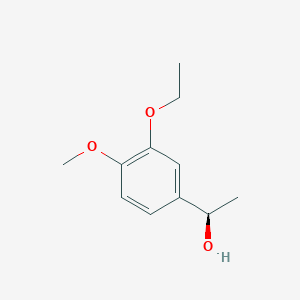

![2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
